Lipophilicity (LogP) Enhancement for Improved Membrane Permeability vs. 1H-Indazole-6-carboxylic acid
3-Methyl-1H-indazole-6-carboxylic acid exhibits a calculated LogP (XlogP) of 1.5, representing a 0.24-unit increase in lipophilicity compared to its unsubstituted parent, 1H-indazole-6-carboxylic acid (LogP = 1.26) [1]. This difference is due to the addition of the 3-methyl group, which is a well-established strategy to enhance passive membrane permeability and potentially improve oral bioavailability of derived drug candidates [2].
| Evidence Dimension | Calculated Lipophilicity (LogP/XlogP) |
|---|---|
| Target Compound Data | XlogP = 1.5 |
| Comparator Or Baseline | 1H-Indazole-6-carboxylic acid (CAS 704-91-6): LogP = 1.2611 (calculated) |
| Quantified Difference | ΔLogP ≈ +0.24 |
| Conditions | In silico prediction (XlogP) ; Experimental or calculated LogP from vendor database [1] |
Why This Matters
Procuring the 3-methyl substituted building block is essential for establishing the necessary baseline lipophilicity for drug discovery programs targeting intracellular targets or requiring oral administration.
- [1] Molbase. 1H-Indazole-6-carboxylic acid (CAS 704-91-6) Properties. 2025. View Source
- [2] Yasuhiro Wada, et al. Discovery of Novel Indazole Derivatives as Orally Available β3-Adrenergic Receptor Agonists Lacking Off-Target-Based Cardiovascular Side Effects. J. Med. Chem. 2017, 60(8): 3252-3265. doi: 10.1021/acs.jmedchem.6b01197. View Source
